AlF₃ vs. AlCl₃: Sublimation Enthalpy Defines Thermal Stability for High-Temperature Processes
The thermal stability of AlF₃ far exceeds that of its chloride analog AlCl₃, as evidenced by sublimation enthalpy. AlF₃ requires significantly more energy to transition to the gas phase, making it suitable for high-temperature processes where AlCl₃ would volatilize [1].
| Evidence Dimension | Sublimation enthalpy (ΔsubH°) at 298.15 K |
|---|---|
| Target Compound Data | 301 ± 4 kJ·mol⁻¹ |
| Comparator Or Baseline | AlCl₃: 59 ± 2 kJ·mol⁻¹ |
| Quantified Difference | ~5.1-fold higher |
| Conditions | Torsion-effusion vapor pressure measurement |
Why This Matters
Procurement of AlF₃ over AlCl₃ is non-negotiable for processes above 300 K where material volatilization or vapor pressure must be minimized.
- [1] Brunetti, B.; Piacente, V.; Scardala, P. J. Chem. Eng. Data 2009, 54, 940-944. DOI: 10.1021/je8007167. View Source
